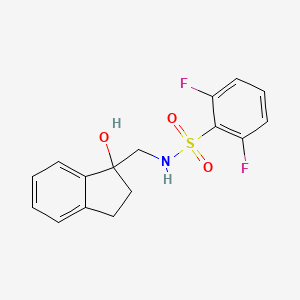

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

CAS No.: 1396875-70-9

Cat. No.: VC4441971

Molecular Formula: C16H15F2NO3S

Molecular Weight: 339.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396875-70-9 |

|---|---|

| Molecular Formula | C16H15F2NO3S |

| Molecular Weight | 339.36 |

| IUPAC Name | 2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2 |

| Standard InChI Key | ODLQIHQRVCDEHT-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₅F₂NO₃S, featuring:

-

A 2,6-difluorobenzenesulfonamide core.

-

A 1-hydroxy-2,3-dihydro-1H-inden-1-yl group linked via a methyl bridge.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1396875-70-9 |

| Molecular Weight | 339.36 g/mol |

| IUPAC Name | 2,6-Difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |

| SMILES | C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |

| Solubility | Not fully characterized |

Structural Significance

-

Fluorine Atoms: Enhance metabolic stability and electronegativity, potentially improving target binding .

-

Indenyl Group: Introduces steric bulk and hydrophobicity, which may influence pharmacokinetics .

-

Sulfonamide Moiety: A pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

Synthesis and Optimization

Synthetic Route

The synthesis typically involves:

-

Sulfonylation: Reaction of 2,6-difluorobenzenesulfonyl chloride with an amine-containing indene derivative.

-

Coupling: Formation of the methyl bridge between the sulfonamide and indenyl groups under basic conditions.

-

Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group on the indenyl ring.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| Sulfonylation | SOCl₂, DCM, 0–5°C | TLC (Rf = 0.4) |

| Coupling | K₂CO₃, DMF, 60°C, 12 hrs | NMR (δ 3.8 ppm, –CH₂–) |

| Hydroxylation | H₂O₂, AcOH, 50°C, 6 hrs | IR (ν 3400 cm⁻¹, –OH) |

Purification and Validation

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane).

-

Spectroscopy:

Physicochemical and Spectroscopic Analysis

Stability and Solubility

-

pH Stability: Preliminary studies suggest instability under strongly acidic/basic conditions, necessitating buffered formulations.

Table 3: Key Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (m, aromatic H) | Benzenesulfonamide core |

| δ 3.8–4.2 (m, –CH₂–) | Methyl bridge | |

| IR | 1350 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide |

| MS | m/z 339.36 [M+H]⁺ | Molecular ion |

| Compound | Substituents | Activity (IC₅₀) |

|---|---|---|

| Target Compound | 2,6-F₂, indenyl-OH | Not reported |

| 5-Chloro-2-fluoro-benzenesulfonamide | 5-Cl, 2-F | 188 µM (SOD) |

| 3,5-Dichloro-benzenesulfonamide | 3,5-Cl₂ | 362 µM (DPPH) |

-

Fluorine vs. Chlorine: Fluorine’s electronegativity may enhance target affinity over chlorine .

-

Indenyl vs. Phenyl: The bicyclic indenyl group could improve membrane permeability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume